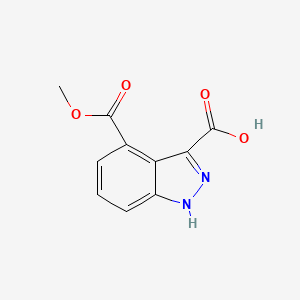

4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

4-methoxycarbonyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)5-3-2-4-6-7(5)8(9(13)14)12-11-6/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVJKVLASYGMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646449 | |

| Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393553-44-1 | |

| Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Initial Cyclization

- Anthranilic acid esters or amides serve as key starting materials due to their availability and ease of functional group manipulation.

- The indazole ring is formed by intramolecular cyclization, often facilitated by tert-butyl nitrite or related nitrosating agents, which convert the amino group into a diazonium intermediate that cyclizes to form the 1H-indazole core.

Installation of the 3-Carboxylic Acid Group

- Oxidation of methyl or hydroxymethyl substituents at the 3-position of the indazole ring is a common route to introduce the carboxylic acid functionality.

- For example, oxidation of 3-methyl-1H-indazole or 3-hydroxymethyl-1H-indazole under controlled conditions yields the 1H-indazole-3-carboxylic acid core.

- Alternative methods include direct functionalization of the indazole ring via substitution reactions or hydrolysis of ester intermediates.

Introduction of the 4-(Methoxycarbonyl) Group

- The methoxycarbonyl group at the 4-position can be introduced by selective esterification or by using appropriately substituted anthranilic acid esters as starting materials.

- In some synthetic routes, the 4-position is functionalized post-cyclization through electrophilic substitution or palladium-catalyzed coupling reactions to install the methoxycarbonyl moiety.

- The use of methyl chloroformate or dimethyl carbonate as reagents for esterification is common to achieve the methoxycarbonyl group.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material Preparation | Anthranilic acid ester/amides | Precursor for cyclization |

| 2 | Cyclization | tert-Butyl nitrite, acidic conditions | Formation of 1H-indazole ring |

| 3 | Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Conversion of 3-methyl to 3-carboxylic acid |

| 4 | Esterification/Functionalization | Methyl chloroformate or coupling catalysts | Introduction of 4-(methoxycarbonyl) group |

Research Findings and Optimization

- Yield and Efficiency: Earlier synthetic routes to indazole-3-carboxylic acid derivatives were often lengthy with low overall yields due to multiple steps and expensive reagents.

- Recent patents emphasize streamlined methods using more accessible starting materials and reagents, improving scalability and reducing costs.

- The selective oxidation step is critical; over-oxidation or side reactions can reduce yield and purity.

- The choice of solvent and temperature during esterification affects the regioselectivity and completeness of methoxycarbonyl group installation.

Comparative Analysis of Preparation Methods

| Method Aspect | Traditional Routes | Modern Patented Methods |

|---|---|---|

| Starting Materials | Anthranilic acid derivatives | Same, but with optimized purity |

| Cyclization Agent | Diazotization with sodium nitrite | tert-Butyl nitrite for better control |

| Oxidation | Harsh oxidants (KMnO4, CrO3) | Milder, selective oxidants |

| Esterification | Direct esterification with methyl halides | Catalytic coupling reactions |

| Yield | Moderate to low | Improved total fractional yield |

| Scalability | Limited due to reagent cost and steps | Designed for scale-up in patents |

Analyse Des Réactions Chimiques

Types of Reactions

4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indazole compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Serotonin Receptor Antagonism

One of the most significant applications of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid derivatives is their role as antagonists of serotonin receptors, particularly the 5-HT3 receptor. Research indicates that compounds within this category exhibit potent and selective antagonistic properties, making them potential candidates for treating disorders associated with serotonin dysregulation, such as anxiety and nausea .

Pharmaceutical Development

The synthesis of this compound serves as a key intermediate in the production of various pharmaceutical agents. For instance, it has been utilized in the preparation of N-(8-methyl-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, which has shown promise in preclinical studies for its analgesic properties .

Synthetic Applications

Synthesis Techniques

The production of this compound involves several synthetic pathways. One method includes the reaction of indazole derivatives with carboxylic acids or their derivatives under specific conditions to yield the desired product. This compound can be further modified to enhance its biological activity or selectivity .

Use in Organic Synthesis

This indazole derivative is also employed in organic synthesis as a building block for constructing more complex molecules. Its versatility allows chemists to explore various substitution patterns, leading to a wide range of derivatives with potentially novel biological activities .

Analytical Applications

Metabolic Studies

Recent studies have focused on understanding the metabolic pathways involving indazole-3-carboxamide derivatives, which include this compound. These investigations utilize advanced analytical techniques such as ultrahigh-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) to identify metabolites and their pharmacokinetic profiles . Such research is crucial for evaluating the safety and efficacy of new drugs derived from this compound.

Case Studies

Mécanisme D'action

The mechanism of action of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-Methoxy-1H-Indazole-3-Carboxylic Acid

- Structure : Replaces the methoxycarbonyl group with a methoxy (-OCH₃) at position 4.

- Molecular Formula : C₉H₈N₂O₃ (MW: 192.17 g/mol) .

- Key Differences :

- Reduced steric bulk and electron-withdrawing effect compared to methoxycarbonyl.

- Higher predicted solubility in polar solvents due to the smaller substituent.

4-Cyano-1H-Indazole-3-Carboxylic Acid

- Structure: Substitutes a cyano (-CN) group at position 4.

- Molecular Formula : C₉H₅N₃O₂ (MW: 187.16 g/mol) .

- Enhanced reactivity in nucleophilic substitution reactions.

Methyl 4-Amino-7-Methoxy-1H-Indazole-3-Carboxylate

Positional Isomers of Methoxycarbonyl Substituents

6-(Methoxycarbonyl)-1H-Indazole-3-Carboxylic Acid

- Structure : Methoxycarbonyl group at position 6 instead of 4.

- Molecular Formula : C₁₀H₈N₂O₄ (MW: 220.18 g/mol) .

- Key Differences: Altered electronic distribution due to the substituent’s proximity to the indazole nitrogen. Potential differences in crystal packing and solubility .

7-(Methoxycarbonyl)-1H-Indazole-3-Carboxylic Acid

Functional Group Modifications on the Indazole Core

1-Methyl-1H-Indazole-3-Carboxylic Acid

- Structure : Methyl group at position 1 (N-methylation) and carboxylic acid at position 3.

- Molecular Formula : C₉H₈N₂O₂ (MW: 176.17 g/mol) .

- Key Differences :

- N-methylation reduces hydrogen-bonding capacity and increases metabolic stability.

- Lower acidity of the carboxylic acid due to reduced electron-withdrawing effects.

3-(2-Furyl)-1H-Indazole

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL) | pKa (COOH) |

|---|---|---|---|---|

| 4-(Methoxycarbonyl)-1H-indazole-3-COOH | 220.18 | 1.2 | ~5.7 | ~2.8 |

| 4-Methoxy-1H-indazole-3-COOH | 192.17 | 0.9 | ~12.3 | ~3.1 |

| 4-Cyano-1H-indazole-3-COOH | 187.16 | 0.5 | ~3.2 | ~1.9 |

| 1-Methyl-1H-indazole-3-COOH | 176.17 | 1.5 | ~8.1 | ~3.5 |

*Predicted using fragment-based methods.

Activité Biologique

4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indazole core, which consists of a fused benzene and pyrazole ring. The presence of the methoxycarbonyl group at the 4-position and a carboxylic acid group at the 3-position contributes to its chemical reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It has shown effectiveness against multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology.

- Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against certain viral strains. Its mechanism may involve interference with viral replication or entry into host cells, though specific pathways remain to be fully elucidated.

- Antimicrobial Effects : Recent studies have highlighted its antimicrobial properties, demonstrating efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which can lead to altered cellular functions and growth inhibition in cancerous cells.

- Receptor Modulation : It has been suggested that this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways critical for cell survival and proliferation .

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Evaluation : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer effects. The mechanism was linked to apoptosis induction and G1 phase cell cycle arrest .

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL, showcasing its potential as a new antimicrobial agent .

Data Table

Q & A

Q. Key Challenges and Contradictions in Evidence

- Synthetic Yields : Industrial-scale protocols () suggest continuous flow reactors improve yields, but lab-scale methods () report lower efficiencies (~60%) due to batch processing limitations .

- Biological Activity : While indazole analogs show anticancer activity (), direct data for this compound is lacking, requiring extrapolation from structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.